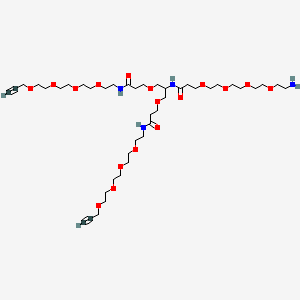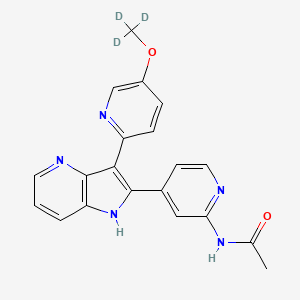![molecular formula C18H26N6OS B11931594 2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GV-58 is a novel compound recognized for its role as an agonist of N- and P/Q-type calcium channels. It has shown potential in various scientific research applications, particularly in the study of Lambert-Eaton myasthenic syndrome. The compound is known for its ability to slow the deactivation of calcium channels, resulting in increased presynaptic calcium entry during neuronal activity .
Métodos De Preparación
GV-58 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the modification of ®-roscovitine, a known calcium channel agonist. The preparation method includes the following steps:
Starting Material: ®-roscovitine.
Reaction Conditions: The compound is synthesized under controlled laboratory conditions, ensuring high purity and yield.
Industrial Production:
Análisis De Reacciones Químicas
GV-58 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: GV-58 can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
GV-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium channel modulation and its effects on cellular processes.
Biology: Investigated for its role in modulating calcium entry in neuronal cells, which is crucial for understanding synaptic transmission and neuronal signaling.
Medicine: Explored for its potential therapeutic applications in treating Lambert-Eaton myasthenic syndrome and other neuromuscular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium channels
Mecanismo De Acción
GV-58 exerts its effects by acting as an agonist of N- and P/Q-type calcium channels. The compound binds to these channels, slowing their deactivation and increasing the entry of calcium ions into presynaptic neurons. This increased calcium entry enhances neurotransmitter release, which is particularly beneficial in conditions where neurotransmitter release is impaired, such as Lambert-Eaton myasthenic syndrome .
Comparación Con Compuestos Similares
GV-58 is compared with other calcium channel agonists, such as:
®-roscovitine: The parent molecule from which GV-58 is derived. GV-58 has a more potent calcium channel agonist effect and a less potent cyclin-dependent kinase antagonist effect compared to ®-roscovitine.
GV-05 and ML-50: Other compounds that exhibit strong agonist effects on calcium channel tail currents. .
GV-58 stands out due to its unique ability to selectively target N- and P/Q-type calcium channels, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H26N6OS |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23) |
Clave InChI |
DPTXJOUVBMUSGY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)
